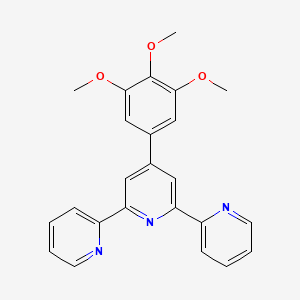

4'-(3,4,5-Trimethoxyphenyl)-2,2':6',2''-terpyridine

Overview

Description

The compound “4’-(3,4,5-Trimethoxyphenyl)-2,2’:6’,2’'-terpyridine” belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the coupling of compound 2 with (3,4,5-trimethoxyphenyl) boronic acid in the presence of Cu(OAc)2 and pyridine-N-oxide proceeded smoothly to afford a common intermediate . Another study reported the synthesis of 3,4,5-trimethoxyphenyl thiazole pyrimidines, which were evaluated for their in vitro anticancer activity .Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Chemical Reactions Analysis

The TMP group has been incorporated in a wide range of therapeutically interesting drugs, including colchicine (an anti-gout agent that inhibits tubulin polymerization), podophyllotoxin (applied for the treatment of external genital warts), trimetrexate, and trimethoprim (two DHFR inhibitors) as well as several drug candidates such as combretastatin (CA) derivatives (a potent microtubule targeting agents) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 3,4,5-Trimethoxyphenylacetic Acid is a reagent in the preparation of 3-phenylcoumarins as antidepressant agents .Scientific Research Applications

OLEDs Application

- Photophysical Properties for OLEDs : The derivative 4'-(3,4,5-trimethoxyphenyl)-2,2':6',2''-terpyridine has been studied for its photophysical properties relevant to OLEDs (organic light-emitting diodes). It exhibits blue fluorescence, making it suitable as an electron transport and electroluminescent material for blue fluorescent OLED applications. The study explores its fluorescence lifetime, HOMO energy levels, and electrochemical band gaps, indicating its potential in OLED technology (Lakshmanan, Shivaprakash, & Nair, 2015).

Photophysical and Electrochemical Studies

- Ruthenium Complexes : Research on new ligands like this compound and their homoleptic ruthenium(II) complexes has been conducted. These studies focus on crystal structures, photophysical properties (like UV-Visible absorption and fluorescence emission spectroscopy), and electrochemical properties. This research is significant for understanding the interactions in supramolecular architectures and their potential applications (Ramesh et al., 2020).

Solid-State Photoluminescence Analysis

- Zn(II) Complexes for OLEDs : The synthesis and characterization of Zn(II) complexes using this compound have been performed. These complexes show potential for OLED applications, exhibiting significant red-shifts in their spectra and solid-state photoluminescence, indicating a transition from sky blue to green. This is crucial for the development of new materials for blue and green fluorescent OLEDs (Lakshmanan, Shivaprakash, & Sindhu, 2018).

Electrochemical Polymerisation

- Conducting Polymer Coatings : A derivative of terpyridine, specifically designed for electrogenerating new conducting polymers as electrode coatings, has been studied. These coatings are suitable for complexing metal ions, and the research focuses on their electrochemical and spectroelectrochemical properties, comparing them with similar compounds (Zanardi et al., 2006).

Supramolecular Interactions in Metallomesogen Precursors

- Hirshfeld Surface Analysis : The study uses Hirshfeld surface analysis to assess the interactions in the lattice structures of metallomesogens derived from terpyridine ligands. This analysis helps understand how these interactions affect spin-crossover characteristics in Co(II) complexes (Lee et al., 2013).

Mechanism of Action

The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Safety and Hazards

Future Directions

The TMP group serves as a versatile pharmacophore with potential applications across a wide range of biomedical applications. Future research could focus on exploring its potential in the design and development of new anti-inflammatory drugs, anti-fungal and anti-bacterial properties, antiviral activity, and efficacy against Leishmania, Malaria, and Trypanosoma .

properties

IUPAC Name |

2,6-dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-28-22-14-17(15-23(29-2)24(22)30-3)16-12-20(18-8-4-6-10-25-18)27-21(13-16)19-9-5-7-11-26-19/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTPHJQUPFPBBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576881 | |

| Record name | 2~4~-(3,4,5-Trimethoxyphenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144780-85-8 | |

| Record name | 2~4~-(3,4,5-Trimethoxyphenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[phenyl(phenylformamido)methyl]benzamide](/img/structure/B3047722.png)

![tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B3047729.png)

![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid, cis](/img/structure/B3047738.png)

![Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3047740.png)